molecular formula C18H19N7O B15117989 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine

Cat. No.: B15117989
M. Wt: 349.4 g/mol
InChI Key: PJJSGDHWOVHTIJ-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a unique structure that combines imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety. The final step involves the coupling of these two fragments with a piperidine linker. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine involves the inhibition of TAK1 kinase. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. Inhibition of TAK1 leads to the suppression of several signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3, which are involved in the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: Known for their kinase inhibitory activities.

    Pyrazolo[1,5-a]pyrimidine derivatives: Studied for their anti-inflammatory and anti-cancer properties.

Uniqueness

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine is unique due to its dual inhibitory action on multiple signaling pathways, making it a promising candidate for targeted cancer therapy. Its combination of imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine moieties provides a synergistic effect that enhances its biological activity .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

5-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H19N7O/c1-2-18(22-25-12-8-19-15(1)25)26-13-14-4-9-23(10-5-14)16-6-11-24-17(21-16)3-7-20-24/h1-3,6-8,11-12,14H,4-5,9-10,13H2

InChI Key

PJJSGDHWOVHTIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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